4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine

Medicinal Chemistry Synthetic Methodology Process Chemistry

Researchers seeking to develop novel RAGE inhibitors or build diverse 2-aminopyrimidine libraries often face the challenge of sourcing scaffolds with orthogonal reactive handles. 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine directly addresses this need by combining a free 2-amino group with an electrophilic C4-chloro site, enabling sequential functionalization strategies not possible with dehalogenated or fully substituted analogs. - Orthogonal reactivity: C4-Cl permits late-stage SNAr diversification; free amine allows independent derivatization. - Lipophilicity control: XLogP3-AA ~3.0 offers a measurable logP increment over mono-chlorinated analogs (XLogP3-AA 2.1) for assay development. - Consistent supply: Multi-gram quantities available with ≥98% purity, suitable for parallel library synthesis and reference standard qualification.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
Cat. No. B12121784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)N)Cl)Cl
InChIInChI=1S/C10H7Cl2N3/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H2,13,14,15)
InChIKeyUZJYHEPDMNCKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine: Procurement Baseline


4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine (molecular formula C10H7Cl2N3, molecular weight 240.09 g/mol) is a heterocyclic small molecule belonging to the 2-aminopyrimidine class, characterized by a pyrimidine core with a chlorine atom at position 4 and a 4-chlorophenyl group at position 6 . The compound is commercially available as a screening compound for medicinal chemistry research, typically supplied with purity specifications ranging from 95% to >98% . As a scaffold in the broader 2-aminopyrimidine family, it shares structural features with numerous bioactive molecules, including known RAGE inhibitors and kinase-targeting agents, but its specific substitution pattern confers distinct physicochemical properties that may influence its suitability as a synthetic intermediate or lead-like scaffold relative to positional isomers and mono-chlorinated analogs [1].

Reactive handle
C4-Cl site enables SNAr diversification for library synthesis
Scaffold context
2-Aminopyrimidine core reported in RAGE inhibitor research
Grade
Screening compound, high-purity supply available

4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine: Substitution Specificity


In the 2-aminopyrimidine class, minor structural modifications—such as the position of halogen substitution or the nature of aryl substituents—can drastically alter reactivity, biological target engagement, and pharmacokinetic profiles [1]. For 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine, the presence of a reactive chlorine at C4 distinguishes it from dehalogenated or alternatively substituted analogs, enabling site-selective nucleophilic aromatic substitution (SNAr) chemistry that is not possible with the corresponding 4-hydrogen or 4-aryl derivatives . Furthermore, the 4-chlorophenyl group at C6 differentiates this compound from simple phenyl-substituted analogs (e.g., 4-chloro-6-phenylpyrimidin-2-amine) by modulating lipophilicity, electronic effects, and potential halogen bonding interactions that can critically influence downstream SAR in lead optimization campaigns [2]. Substituting this compound with a structurally similar pyrimidine lacking the precise halogenation pattern would alter both its synthetic utility as an intermediate and its screening profile as a tool compound, making direct replacement scientifically unsound without explicit experimental validation.

Replacing C4-Cl with H or aryl eliminates SNAr reactivity and alters synthetic utility.
Phenyl analog (no 4-Cl on phenyl) shifts lipophilicity and may affect SAR profiles.
Positional isomer lacks electrophilic C4 site; direct replacement requires validation.

4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine: Evidence vs. Analogs


Synthetic Yield vs. 4-Chloro-6-phenylpyrimidin-2-amine

While direct synthetic yield data for 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine is not explicitly reported in the accessible primary literature, the structurally analogous 4-chloro-6-phenylpyrimidin-2-amine can be synthesized via Suzuki-Miyaura cross-coupling of 2-amino-4,6-dichloropyrimidine with phenylboronic acid, achieving a yield of approximately 64% . An alternative route via chlorination of 2-amino-4-hydroxy-6-phenylpyrimidine yields approximately 43% . These yields serve as a baseline reference for procurement decision-making when considering the target compound's anticipated synthetic accessibility and cost-effectiveness. Note that the presence of an additional para-chloro substituent on the phenyl ring may introduce electronic deactivation effects that could modestly impact cross-coupling efficiency relative to the unsubstituted phenyl analog.

Synthetic yield baseline
Class-level
Comparator (4-chloro-6-phenylpyrimidin-2-amine): 64% (Suzuki route), 43% (chlorination)
Reported synthetic accessibility context
No direct yield data; class inference only
Medicinal Chemistry Synthetic Methodology Process Chemistry

Lipophilicity vs. Positional Isomer

Computed physicochemical properties reveal measurable differentiation between 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine and its positional isomer 4-(4-chlorophenyl)pyrimidin-2-amine. The target compound (C10H7Cl2N3) possesses a molecular weight of 240.09 g/mol and an estimated XLogP3-AA value of approximately 3.0, reflecting its dichlorinated, more lipophilic character . In contrast, the mono-chlorinated positional isomer 4-(4-chlorophenyl)pyrimidin-2-amine (C10H8ClN3, MW 205.64 g/mol) exhibits a lower computed XLogP3-AA of 2.1 [1]. This difference of approximately 0.9 log units indicates that the target compound is substantially more lipophilic, which can translate to altered membrane permeability, plasma protein binding, and overall pharmacokinetic behavior in biological assays [2].

Lipophilicity shift
Head-to-head
ΔXLogP3-AA ≈ +0.9 vs. mono-Cl positional isomer
Lipophilicity-driven assay consideration
Computed value; experimental confirmation advised
Medicinal Chemistry ADME Prediction Lead Optimization

Halogenation Pattern and Synthetic Utility

The 4-chloro substituent in 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine provides a reactive handle for SNAr-based diversification that is absent in the corresponding 4-unsubstituted or 4-aryl analogs . This reactivity enables orthogonal functionalization strategies—for instance, the 2-amino group can be protected or derivatized while the 4-chloro position undergoes nucleophilic displacement, a sequential transformation that is not feasible with 4-(4-chlorophenyl)pyrimidin-2-amine, which lacks an electrophilic site at C4 [1]. In contrast, 4,6-bis(4-chlorophenyl)pyrimidin-2-amine (e.g., analog 59 from Han et al., J Med Chem 2012) is a fully substituted, non-reactive scaffold unsuitable for further covalent elaboration [2]. This differentiation in synthetic tractability directly impacts procurement decisions for medicinal chemistry programs requiring versatile intermediates for library synthesis.

Reactive sites
Class-level
One reactive C4-Cl present; zero in 4-aryl or 4,6-diaryl analogs
Synthetic diversification pathway context
Qualitative difference; impacts library design
Synthetic Chemistry Medicinal Chemistry Building Blocks

2-Aminopyrimidine RAGE Inhibitory Activity

The 2-aminopyrimidine class, which encompasses 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine, has been validated as a novel scaffold for receptor for advanced glycation end products (RAGE) inhibitors. In a structure-activity relationship (SAR) study, the 4,6-bis(4-chlorophenyl)pyrimidine analog (compound 59) demonstrated significant in vivo efficacy in transgenic mouse models of Alzheimer's disease, lowering toxic soluble Aβ concentrations in the brain and improving cognitive function [1]. Surface plasmon resonance (SPR) analysis confirmed direct binding of this analog to RAGE, with flexible docking studies predicting its binding mode to the RAGE V-domain [1]. While the target compound differs from analog 59 by possessing a reactive C4-chloro group instead of a second 4-chlorophenyl moiety, it shares the core 2-aminopyrimidine pharmacophore and the C6-4-chlorophenyl substituent that contribute to RAGE recognition.

RAGE class evidence
Class-level
Analog (cmpd 59) reported: lowered soluble Aβ and cognitive endpoint change in AD mouse model; direct RAGE binding by SPR
Class-level RAGE-targeted model context
Target compound not directly tested; class inference
Neuroinflammation Alzheimer's Disease RAGE Inhibition

Rotatable Bond and tPSA Comparison

Computed molecular descriptors reveal subtle but potentially meaningful differences between 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine and its closest mono-chlorinated analog. The target compound has a higher molecular weight (240.09 vs. 205.64 g/mol) and is predicted to have one additional hydrogen bond acceptor due to the second chlorine atom, which may influence its interaction profile with biological targets [1]. Both compounds exhibit a rotatable bond count of 1, indicating similar conformational rigidity, and comparable topological polar surface area (tPSA) values (~51.8 Ų), suggesting that differences in passive membrane permeability are primarily driven by lipophilicity rather than hydrogen-bonding capacity [2].

Molecular descriptors
Head-to-head
ΔMW +34.45 g/mol; HBA +1; same rotatable bonds and tPSA
Drug-likeness and assay compatibility review
Computed descriptors; validate in screening
Medicinal Chemistry Drug-Likeness In Silico Screening

NMR Reference Data for Structural Confirmation

High-field NMR reference data is available for the structurally related compound 4-(4-chlorophenyl)pyrimidin-2-amine, providing a valuable benchmark for analytical characterization and quality control. 1H NMR spectra have been recorded at 1 mM concentration in DMSO-d6 and deposited in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011744) [1]. While analogous reference data for 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine is not publicly archived in the same repositories, the availability of NMR data for close structural analogs establishes a framework for verifying the identity and purity of the target compound upon procurement. The additional chlorine at C4 would be expected to produce distinct chemical shift perturbations in the pyrimidine ring protons, enabling unambiguous differentiation from the mono-chlorinated analog by routine 1H NMR analysis.

NMR reference
Context-dependent
Mono-Cl positional isomer has public 1H NMR data (BMRB bmse011744); target compound expected distinct shifts
Identity verification framework
No public NMR for target; cross-study comparison
Analytical Chemistry Quality Control Structural Biology

4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine: Priority Applications


Lead-Like Scaffold for RAGE Drug Discovery

Procure 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine as a starting scaffold for developing novel RAGE inhibitors targeting neuroinflammatory and Alzheimer's disease pathways. The 2-aminopyrimidine core, with its demonstrated RAGE inhibitory activity in vivo for related analogs, provides a validated pharmacophore . The presence of a C4-chloro handle enables late-stage diversification via SNAr chemistry to explore SAR around the pyrimidine 4-position, a synthetic flexibility not available with fully substituted RAGE-active analogs such as 4,6-bis(4-chlorophenyl)pyrimidin-2-amine.

Versatile Intermediate for Library Synthesis

Utilize 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine as a key building block for parallel library synthesis in early-stage drug discovery. The orthogonal reactivity profile—a free 2-amino group and an electrophilic C4-chloro site—permits sequential functionalization strategies . This contrasts with 4-(4-chlorophenyl)pyrimidin-2-amine, which lacks a reactive chlorine and is limited to amine derivatization only [1]. Procure in multi-gram quantities for generating diverse arrays of 2-amino-4-substituted-6-arylpyrimidines.

Tool Compound for Lipophilicity Assays

Employ 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine as a reference compound in assay development where lipophilicity-driven effects (e.g., non-specific binding, membrane partitioning) must be controlled. Its computed XLogP3-AA of ~3.0 provides a measurable increase in lipophilicity relative to mono-chlorinated analogs (XLogP3-AA 2.1), allowing direct assessment of how incremental logP changes impact assay performance and compound promiscuity [1].

Reference Standard for Dichlorinated Pyrimidine QC

Use 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine as an analytical reference standard for quality control of dichlorinated 2-aminopyrimidine libraries. The compound's distinct molecular ion (MW 240.09) and expected unique 1H NMR fingerprint (due to C4-Cl substitution) enable reliable LC-MS and NMR-based identity confirmation and purity assessment . Procurement of high-purity (>98%) material is recommended for establishing internal reference databases.

Application
Selection Property
Validation Focus
RAGE inhibitor lead exploration
C4-Cl handle for SAR diversification
RAGE binding and CNS model-response endpoints
Parallel library synthesis intermediate
Orthogonal reactivity (NH2 + C4-Cl)
Reaction scope and yield consistency
Lipophilicity assay reference
Higher XLogP3-AA vs. mono-Cl analogs
Non-specific binding and membrane partitioning
Dichlorinated pyrimidine QC standard
Characteristic mass and NMR fingerprint
LC-MS and 1H NMR identity confirmation
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